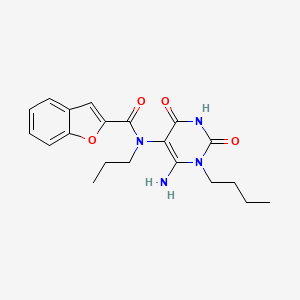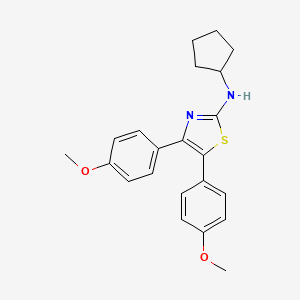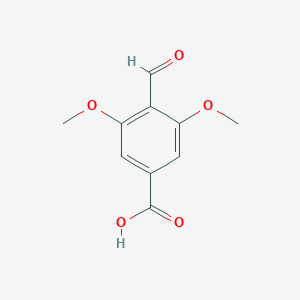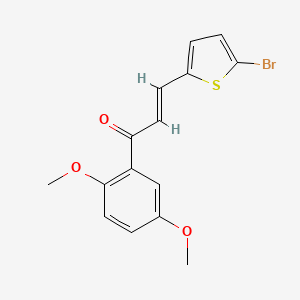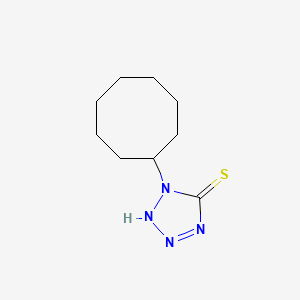
1-cyclooctyl-2H-tetrazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclooctyl-2H-tetrazole-5-thione (CTT) is a heterocyclic compound that has gained much attention in the field of medicinal chemistry due to its unique structure and potential applications. CTT belongs to the class of tetrazoles, which are known for their diverse biological activities. The synthesis of CTT has been extensively studied, and various methods have been developed to obtain this compound in high yields.
Mecanismo De Acción
The mechanism of action of 1-cyclooctyl-2H-tetrazole-5-thione is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 1-cyclooctyl-2H-tetrazole-5-thione has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-cyclooctyl-2H-tetrazole-5-thione has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-cyclooctyl-2H-tetrazole-5-thione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. 1-cyclooctyl-2H-tetrazole-5-thione has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-cyclooctyl-2H-tetrazole-5-thione has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. 1-cyclooctyl-2H-tetrazole-5-thione has also been reported to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-cyclooctyl-2H-tetrazole-5-thione is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 1-cyclooctyl-2H-tetrazole-5-thione has been reported to have low toxicity and high solubility, which make it suitable for use in lab experiments. However, one of the limitations of 1-cyclooctyl-2H-tetrazole-5-thione is its high cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 1-cyclooctyl-2H-tetrazole-5-thione is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 1-cyclooctyl-2H-tetrazole-5-thione. One of the directions is to study the mechanism of action of 1-cyclooctyl-2H-tetrazole-5-thione in more detail, which may provide insights into its potential applications. Additionally, the development of more efficient and cost-effective synthesis methods for 1-cyclooctyl-2H-tetrazole-5-thione may increase its availability for research and commercial applications. Further studies on the pharmacokinetics and pharmacodynamics of 1-cyclooctyl-2H-tetrazole-5-thione may also provide valuable information for its clinical use. Finally, the exploration of the potential synergistic effects of 1-cyclooctyl-2H-tetrazole-5-thione with other compounds may lead to the development of novel therapeutic agents.
Conclusion:
In conclusion, 1-cyclooctyl-2H-tetrazole-5-thione is a heterocyclic compound with diverse biological activities and potential applications in the field of medicinal chemistry. The synthesis of 1-cyclooctyl-2H-tetrazole-5-thione has been extensively studied, and various methods have been developed to obtain this compound in high yields. 1-cyclooctyl-2H-tetrazole-5-thione has shown promising results in various scientific research applications, including antimicrobial, antitumor, and antiviral activities. The mechanism of action of 1-cyclooctyl-2H-tetrazole-5-thione is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 1-cyclooctyl-2H-tetrazole-5-thione has various biochemical and physiological effects, including the inhibition of carbonic anhydrase, modulation of the immune response, and antioxidant and anti-inflammatory properties. 1-cyclooctyl-2H-tetrazole-5-thione has advantages and limitations for lab experiments, including its diverse biological activities, low toxicity, and high solubility, but high cost and limited understanding of its mechanism of action. There are several future directions for the research on 1-cyclooctyl-2H-tetrazole-5-thione, including the study of its mechanism of action, development of efficient synthesis methods, exploration of its pharmacokinetics and pharmacodynamics, and exploration of potential synergistic effects with other compounds.
Métodos De Síntesis
The synthesis of 1-cyclooctyl-2H-tetrazole-5-thione can be achieved by several methods, including the reaction of cyclooctylamine with thiosemicarbazide, followed by cyclization with sodium nitrite and hydrochloric acid. Another method involves the reaction of cyclooctylisothiocyanate with sodium azide, followed by cyclization with hydrochloric acid. The yield of 1-cyclooctyl-2H-tetrazole-5-thione can be improved by optimizing the reaction conditions and using suitable catalysts.
Aplicaciones Científicas De Investigación
1-cyclooctyl-2H-tetrazole-5-thione has shown promising results in various scientific research applications. It has been reported to possess potent antimicrobial, antitumor, and antiviral activities. 1-cyclooctyl-2H-tetrazole-5-thione has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, 1-cyclooctyl-2H-tetrazole-5-thione has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-cyclooctyl-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c14-9-10-11-12-13(9)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBAYIKYIJKVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclooctyl-2H-tetrazole-5-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


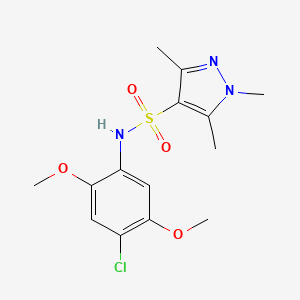
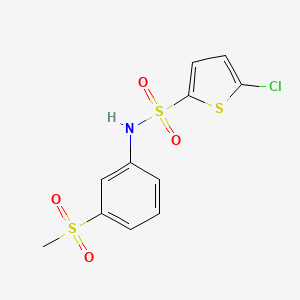
![N-[3-(4-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7636408.png)
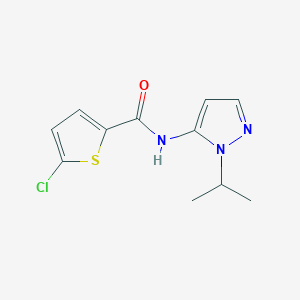
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)
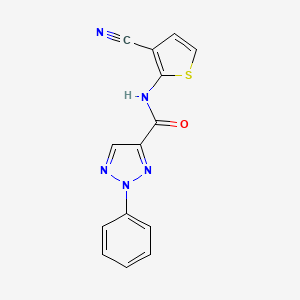
![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)
![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
